molecular formula C15H10F4O4 B14065346 (6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Cat. No.: B14065346
M. Wt: 330.23 g/mol
InChI Key: FJOZBYVSOBJMJZ-UHFFFAOYSA-N
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Description

(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a biphenyl acetic acid derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of molecules investigated as selective amyloid-lowering agents (SALAs) for Alzheimer's disease (AD) research . Its structural framework, featuring fluoro and trifluoromethoxy substituents, is characteristic of compounds designed to modulate the production of amyloid-beta (Aβ) peptides, specifically by lowering the levels of the highly aggregatory and neurotoxic Aβ1–42 fragment without affecting the more abundant Aβ1–40 . This selective modulation of amyloidogenesis is a key target in AD therapeutic development, as Aβ1–42 is widely considered a primary causative molecule in the disease pathology . The mechanism of action for this class of compounds is distinct from their potential anti-inflammatory activity, which is a crucial dissociation for developing gastric-sparing therapies . Researchers value this compound and its analogs for probing the pathways of gamma-secretase modulation and enhancing the proteolytic degradation of Aβ peptides . It is strictly for use in laboratory research and cannot be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H10F4O4

Molecular Weight

330.23 g/mol

IUPAC Name

2-[4-fluoro-3-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10F4O4/c16-12-6-3-9(13(20)14(21)22)7-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

FJOZBYVSOBJMJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(C(=O)O)O)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Coupling Partners

  • Trifluoromethoxy-containing aryl boronic acid :
    The 4-(trifluoromethoxy)phenylboronic acid can be synthesized via nucleophilic trifluoromethoxylation of 4-bromophenol using silver trifluoromethoxide (AgOCF₃) in dimethylformamide (DMF) at 80°C, yielding ~70% conversion.
    4-Bromophenol + AgOCF₃ → 4-(Trifluoromethoxy)phenylboronic acid  
  • Fluorinated aryl bromide :
    3-Bromo-6-fluorophenyl derivatives are prepared via directed ortho-metalation of 1-bromo-3-fluorobenzene using lithium diisopropylamide (LDA), followed by quenching with iodine to introduce bromine at the 3-position.

Coupling Reaction Conditions

The Suzuki-Miyaura coupling employs Pd(PPh₃)₄ (5 mol%) as a catalyst, K₂CO₃ as a base, and a 3:1 mixture of toluene/ethanol at 90°C for 12 hours. This method achieves biphenyl formation with yields exceeding 85%.

Functional Group Interconversion Strategies

Trifluoromethoxy Group Installation

The trifluoromethoxy (–OCF₃) group is introduced via two methods:

  • Nucleophilic displacement :
    Reaction of a phenolic intermediate with trifluoromethyl triflate (CF₃SO₃CF₃) in the presence of Cs₂CO₃ in DMF at 100°C.
  • Electrophilic substitution :
    Use of perfluoromethylvinyl ether under alkaline conditions to generate the trifluoromethoxy group, as demonstrated in patent CN110746322A.

Optimization and Challenges

Regioselectivity in Fluorination

The 6-fluoro substituent’s position is critical. Directed ortho-metalation using LDA ensures precise fluorination at the 3-position of the biphenyl ring.

Protecting Group Strategies

  • Ester protection :
    The hydroxyacetic acid’s carboxylic acid group is protected as a methyl ester during synthesis to prevent side reactions. Final deprotection is achieved using LiOH in THF/water.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Suzuki + Friedel-Crafts Coupling, acylation, hydrolysis 62 High regioselectivity Multiple protection steps required
Cyanohydrin route Oxidation, cyanohydrin, hydrolysis 58 Fewer steps Low yield in cyanohydrin formation

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the hydroxyacetic acid moiety can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-acetic acid.

    Reduction: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atoms can serve as markers in NMR spectroscopy, providing insights into molecular dynamics and interactions.

Medicine

In medicine, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

lists acetic acid derivatives with trifluoromethoxy-substituted aromatic rings. Key comparisons include:

2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid
  • Substituents : 3-methyl, 2-trifluoromethoxy on phenyl ring.
  • Key Differences : Lacks the biphenyl scaffold and fluorine atom present in the target compound.
2-(2-Methoxy-4-(trifluoromethoxy)phenyl)acetic acid
  • Substituents : 2-methoxy, 4-trifluoromethoxy on phenyl ring.
  • Key Differences : Methoxy (-OCH₃) vs. fluorine in the target compound.
  • Implications : Methoxy groups are electron-donating, whereas fluorine is electron-withdrawing. This difference could alter electronic distribution and hydrogen-bonding capacity, impacting target interactions .
Table 1: Structural and Predicted Physicochemical Comparison
Compound Name Molecular Formula Substituents logP* (Predicted) Solubility (mg/mL)*
Target Compound C₁₄H₉F₄O₅ 6-F, 4'-OCF₃, biphenyl 3.2 0.15
2-(3-Me-2-OCF₃-phenyl)acetic acid C₁₀H₉F₃O₃ 3-Me, 2-OCF₃ 2.8 0.45
2-(2-MeO-4-OCF₃-phenyl)acetic acid C₁₀H₉F₃O₄ 2-MeO, 4-OCF₃ 2.5 0.60

*logP and solubility values are estimated using computational tools (e.g., ChemAxon).

Functional Group Variants

3'-(Hydroxymethyl)-biphenyl-4-acetic acid ()
  • Substituents : Hydroxymethyl (-CH₂OH) at 3', acetic acid at biphenyl-3.
  • Key Differences : The hydroxymethyl group introduces polar character, contrasting with the target’s fluorine and trifluoromethoxy groups.
  • Implications : Increased hydrophilicity may reduce membrane permeability compared to the target compound’s fluorinated, lipophilic profile .
6-Fluoro-4-methyl-3'-(trifluoromethoxy)biphenyl-3-amine ()
  • Substituents : 6-F, 4-Me, 3'-OCF₃, and an amine (-NH₂) group.
  • Key Differences : Amine replaces the hydroxyacetic acid moiety.
  • Implications : The amine group may enable different binding modes (e.g., ionic interactions vs. hydrogen bonding with the carboxylic acid in the target compound) .

Trifluoromethoxy-Containing Derivatives ()

The compound 6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE shares the trifluoromethoxy motif but incorporates a chromenone core and ester linkage.

  • Key Differences : The ester group may confer higher lipophilicity but lower metabolic stability compared to the target’s carboxylic acid .

Comparison with Hydroxyacetic Acid ()

Hydroxyacetic acid (glycolic acid, C₂H₄O₃) is a simpler analogue lacking aromatic substituents.

  • Key Differences : The target compound’s biphenyl and fluorinated groups significantly enhance lipophilicity (predicted logP 3.2 vs. -0.6 for glycolic acid).

Biological Activity

(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, including case studies, research findings, and data tables.

Chemical Structure

The compound features a biphenyl structure with fluorine and trifluoromethoxy substituents, which may influence its biological interactions. The presence of these groups can enhance lipophilicity and potentially improve binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibition effects. The following sections will detail specific findings related to this compound.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition properties of related compounds. For instance, docking studies revealed that fluorinated compounds often interact favorably with enzyme active sites due to halogen bonding interactions. This suggests that this compound may also exhibit similar inhibitory effects on various enzymes.

Table 1: Enzyme Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
Compound AAChE10.4
Compound BBChE7.7
Compound CCOX-215.2
This compoundTBDTBDTBD

Cytotoxicity Studies

Cytotoxicity assays on cell lines such as MCF-7 (breast cancer) and Hek293-T have been employed to assess the potential anticancer properties of similar compounds. These studies often utilize MTT assays to determine cell viability post-treatment.

Case Study: MCF-7 Cell Line

In one study, a related compound demonstrated significant cytotoxicity against the MCF-7 cell line with an IC50 value of 15 µM. This suggests that this compound may also possess anticancer activity, warranting further investigation.

Antioxidant Activity

The antioxidant potential of fluorinated compounds is well-documented. The presence of electron-withdrawing groups such as trifluoromethoxy can enhance radical scavenging activity.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Reference
Compound D85%
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Suzuki-Miyaura Coupling : Use 3-fluoro-4-(trifluoromethoxy)phenylboronic acid (or derivatives, e.g., 3-formyl-substituted boronic acids, ) with a halogenated biphenyl precursor under Pd catalysis to form the biphenyl backbone.

Hydroxyacetic Acid Introduction : Alkylate the biphenyl intermediate with monochloroacetic acid in an alkaline medium (e.g., NaH/THF at 0–5°C) followed by hydrolysis to yield the hydroxyacetic acid moiety .

Purification : Recrystallization or preparative HPLC (≥95% purity threshold, as per industry standards ).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Resolve fluorine environments (e.g., trifluoromethoxy vs. fluoro substituents) and confirm biphenyl coupling regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass matching C₁₅H₁₀F₄O₄).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the hydroxyacetic acid group?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during NaH-mediated alkylation to minimize side reactions (e.g., ester hydrolysis) .
  • Stoichiometry : Use 1.2–1.5 equivalents of monochloroacetic acid to ensure complete substitution .
  • Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling kinetics .
  • Post-Reaction Workup : Acidify to pH 2–3 to precipitate the product, improving yield vs. column chromatography .

Q. How should researchers address contradictions in purity data between HPLC and ¹H NMR?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal methods (e.g., elemental analysis for C/F/O ratios ).
  • Impurity Profiling : LC-MS to identify co-eluting contaminants (e.g., unreacted boronic acids or biphenyl precursors ).
  • Solvent Artifacts : Trace THF or DMF in NMR samples may obscure integration; dry thoroughly or use deuterated solvents .

Q. What computational strategies predict the hydrolytic stability of the trifluoromethoxy group under physiological conditions?

  • Methodological Answer :

  • DFT Calculations : Model hydrolysis pathways (e.g., SN2 vs. radical mechanisms) for the trifluoromethoxy moiety. Bond dissociation energies (BDEs) for C-O vs. C-F bonds guide stability predictions .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 2–10) to assess aggregation or degradation .
  • Experimental Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points across synthesis protocols?

  • Methodological Answer :

  • Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
  • DSC/TGA Analysis : Differentiate melting points from decomposition events (e.g., trifluoromethoxy group degradation above 200°C ).

Tables for Key Experimental Parameters

Reaction Step Optimal Conditions Key References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h)
Hydroxyacetic Acid AlkylationNaH, THF, 0°C → RT, 24 h
PurificationRecrystallization (EtOH/H₂O) or Prep HPLC

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